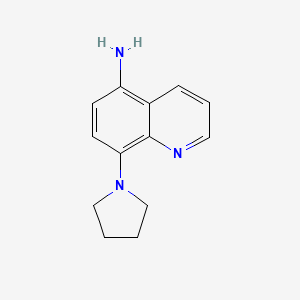
4-Tert.-butyl-2,6-diacetylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2,6-diacetylpyridine is an organic compound with the molecular formula C₁₃H₁₇NO₂ It is a derivative of pyridine, characterized by the presence of two acetyl groups at the 2 and 6 positions and a tert-butyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert.-butyl-2,6-diacetylpyridine typically involves the acetylation of 4-tert-butylpyridine. One common method includes the reaction of 4-tert-butylpyridine with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert.-butyl-2,6-diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Tert.-butyl-2,6-diacetylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Tert.-butyl-2,6-diacetylpyridine involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups and the pyridine ring play a crucial role in binding to these targets, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.
Comparación Con Compuestos Similares
2,6-Diacetylpyridine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Tert.-butylpyridine: Lacks the acetyl groups, affecting its reactivity and applications.
2,6-Di-tert-butyl-4-methylpyridine: Similar steric hindrance but different functional groups, leading to varied chemical behavior.
Uniqueness: 4-Tert.-butyl-2,6-diacetylpyridine is unique due to the combination of the tert-butyl group and the acetyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-(6-acetyl-4-tert-butylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H17NO2/c1-8(15)11-6-10(13(3,4)5)7-12(14-11)9(2)16/h6-7H,1-5H3 |
Clave InChI |
DLGFXGKOQJVJDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



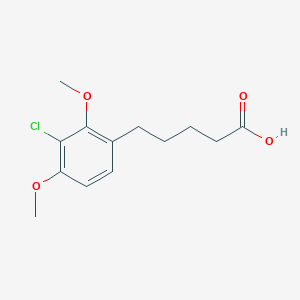


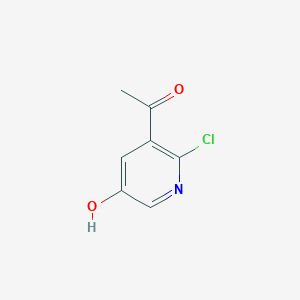
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)
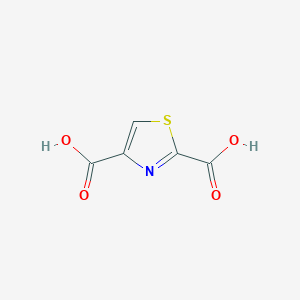
![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)

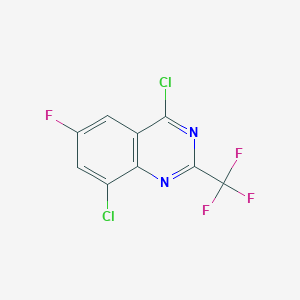
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

